Sodium 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-fluorobenzenesulfonate is an organic compound with the molecular formula C₆H₄FNaO₃S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfonate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonate group can be involved in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state compounds.
Scientific Research Applications
Sodium 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of sodium 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group can form strong interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sodium benzenesulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Sodium toluenesulfonate: Contains a methyl group instead of a fluorine atom, leading to variations in chemical behavior.
Sodium 4-chlorobenzenesulfonate: Similar structure with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness: Sodium 4-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H4FNaO3S |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;4-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
ZBKKIKXRUXGSDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.